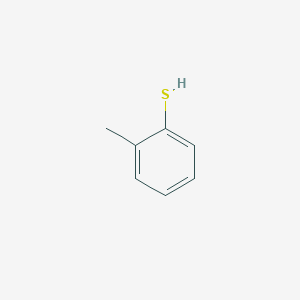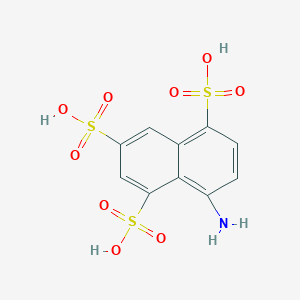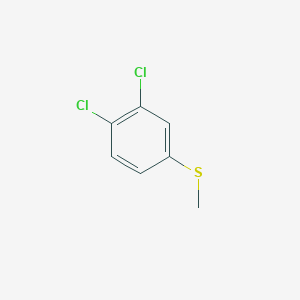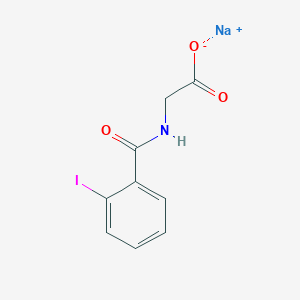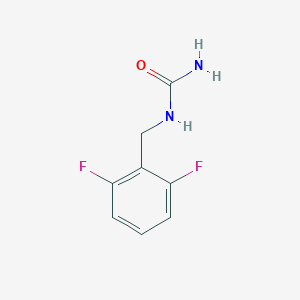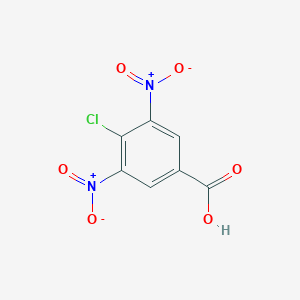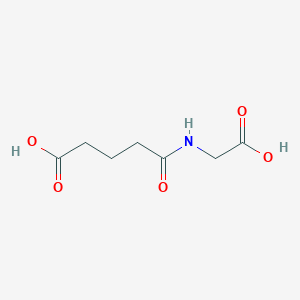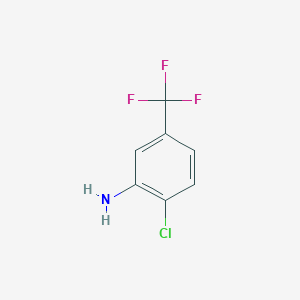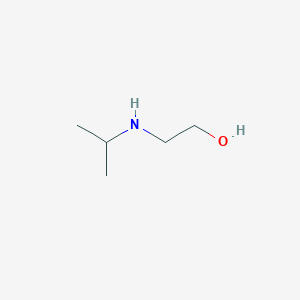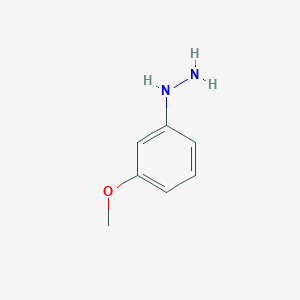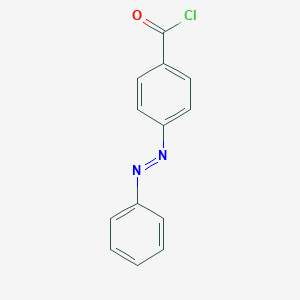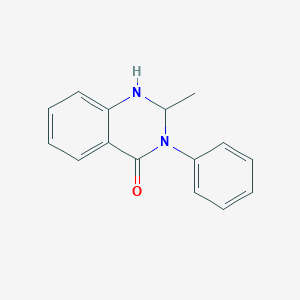
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazolinone and has been synthesized using different methods.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins in the body. This inhibition leads to the suppression of various cellular processes, resulting in the observed biological effects.
生化学的および生理学的効果
Studies have shown that 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to have a hypotensive effect, reducing blood pressure in animal models.
実験室実験の利点と制限
One of the main advantages of using 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- in lab experiments is its wide range of biological activities. This compound has been shown to exhibit significant effects in various assays, making it a useful tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to explore the compound's potential as an anticonvulsant, antihypertensive, and analgesic agent.
合成法
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. The reaction yields the desired product in good yield and purity.
科学的研究の応用
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as an anticonvulsant, antihypertensive, and analgesic agent.
特性
CAS番号 |
17761-74-9 |
|---|---|
製品名 |
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- |
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-11,16H,1H3 |
InChIキー |
GRHYFGQUSLNRSA-UHFFFAOYSA-N |
SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



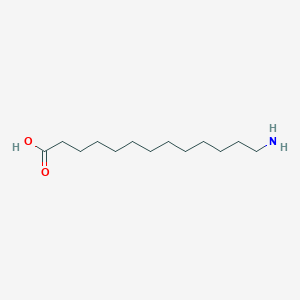
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
